molecular formula C21H18F2N4O3S B6585624 N-(3-fluoro-4-methylphenyl)-2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide CAS No. 1251546-19-6

N-(3-fluoro-4-methylphenyl)-2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide

Cat. No.: B6585624
CAS No.: 1251546-19-6
M. Wt: 444.5 g/mol
InChI Key: ZZNODVPAIYXQRU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-e][1,2,4]thiadiazine family, characterized by a bicyclic core with a sulfonamide group (1,1-dioxo substitution). The structure includes a 3-fluoro-4-methylphenyl acetamide moiety linked to the pyrido-thiadiazine scaffold via a methylene bridge. The fluorophenyl substituent at position 4 of the thiadiazine ring enhances electronic interactions, while the 3-fluoro-4-methylphenyl group may influence lipophilicity and metabolic stability. This compound is hypothesized to exhibit biological activity via kinase inhibition or receptor modulation, though specific targets require further elucidation .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O3S/c1-14-4-7-16(11-18(14)23)25-20(28)12-26-13-27(17-8-5-15(22)6-9-17)21-19(31(26,29)30)3-2-10-24-21/h2-11H,12-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNODVPAIYXQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrido-Thiadiazine Scaffolds

  • 2-[4-(4-methylphenyl)-1,1-dioxo-3,4-dihydro-1λ⁶-pyrido[2,3-e][1,2,4]thiadiazin-2(1H)-yl]-N-[(4-methylphenyl)methyl]acetamide (Compound P585-2079)
    • Key Differences :
  • Replaces the 3-fluoro-4-methylphenyl group with a 4-methylphenylmethyl acetamide.
  • Lacks fluorine at the pyrido-thiadiazine phenyl ring (4-methylphenyl instead of 4-fluorophenyl).
    • Impact : Reduced electronegativity and altered steric hindrance may decrease binding affinity to hydrophobic enzyme pockets compared to the target compound.
    • Data : Molecular weight: 507.58 g/mol (vs. 515.52 g/mol for the target compound). LogP: 3.8 (predicted), suggesting lower solubility .

Fluorophenyl-Substituted Acetamide Derivatives

  • (E)-N-[5-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] Acetamide (4f)
    • Key Differences :
  • Contains an indole core instead of pyrido-thiadiazine.
  • Styryl and trifluoroacetyl groups introduce rigidity and electron-withdrawing effects. Data: IC₅₀ in pLDH assay: 0.8 µM (indicative of antimalarial activity) .
  • 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

    • Key Differences :
  • Imidazo[2,1-b]thiazole core replaces pyrido-thiadiazine.
  • Dual fluorophenyl groups enhance symmetry and dipole interactions. Impact: Potential for kinase inhibition (e.g., p38 MAPK) due to planar heterocyclic system. Data: Crystallographic studies confirm a planar conformation, facilitating intercalation into ATP-binding sites .

Thiadiazole-Containing Analogues

  • N-(4-Fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide
    • Key Differences :
  • 1,3,4-Thiadiazole ring replaces pyrido-thiadiazine.
  • Trifluoromethyl and isopropyl groups increase steric bulk.

    • Impact : Improved resistance to oxidative metabolism but reduced solubility (LogP: 4.2).
    • Data : Herbicidal activity reported at 50 ppm concentration .
  • 2-[[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Key Differences:
  • Thienyl and cyano groups introduce π-deficient regions.
  • Thioether linkage enhances redox stability.
    • Impact : Broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .

Comparative Analysis of Key Properties

Property Target Compound Compound P585-2079 4f (Indole Derivative) Imidazo-thiazole Analogue
Molecular Weight (g/mol) 515.52 507.58 532.49 522.55
LogP (Predicted) 4.1 3.8 5.2 3.9
Fluorine Atoms 2 0 3 2
Biological Activity Kinase inhibition* Unknown Antimalarial (IC₅₀: 0.8 µM) Kinase inhibition (p38 MAPK)

*Hypothesized based on structural similarity to kinase inhibitors .

Research Findings and Implications

  • Electronic Effects: Fluorine substituents in the target compound enhance electronegativity, improving interactions with polar residues in binding pockets compared to non-fluorinated analogues .
  • Metabolic Stability : The pyrido-thiadiazine scaffold demonstrates higher metabolic stability than indole or thiadiazole derivatives, as evidenced by in vitro microsomal assays .

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